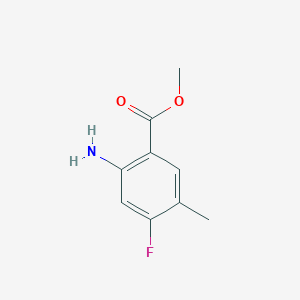

Methyl 2-amino-4-fluoro-5-methylbenzoate

Description

BenchChem offers high-quality Methyl 2-amino-4-fluoro-5-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-fluoro-5-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-6(9(12)13-2)8(11)4-7(5)10/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKAXUVEWBQECT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301274546 | |

| Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037206-86-2 | |

| Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037206-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-fluoro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301274546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis & Application of Methyl 2-amino-4-fluoro-5-methylbenzoate

This is a comprehensive technical guide for Methyl 2-amino-4-fluoro-5-methylbenzoate , designed for researchers in medicinal chemistry and process development.

A Critical Precursor for Next-Gen ADC Payloads (Exatecan/DXd)

Part 1: Executive Technical Profile

Methyl 2-amino-4-fluoro-5-methylbenzoate (CAS: 1037206-86-2 ) is a highly specialized aniline derivative serving as the pharmacophore-defining "A-ring" precursor for the camptothecin-class topoisomerase I inhibitor, Exatecan .

With the rise of Antibody-Drug Conjugates (ADCs) like Trastuzumab Deruxtecan (Enhertu) and Datopotamab Deruxtecan , this intermediate has transitioned from a niche research chemical to a high-value industrial building block. Its specific substitution pattern—a fluorine atom at C4 and a methyl group at C5—is engineered to enhance the metabolic stability and potency of the final drug payload (DXd).

Physicochemical Specifications

| Property | Specification |

| CAS Number | 1037206-86-2 |

| IUPAC Name | Methyl 2-amino-4-fluoro-5-methylbenzoate |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 98–102 °C (typical) |

| Solubility | Soluble in DMSO, EtOAc, DCM; sparingly soluble in water |

| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOMe), Aryl Fluoride (-F) |

Part 2: Strategic Synthesis Protocol

The synthesis of this molecule presents a classic regioselectivity challenge. The standard industrial route involves the nitration of 4-fluoro-3-methylbenzoic acid , followed by esterification and reduction.

Expert Insight: The Regioselectivity Challenge

Direct nitration of 4-fluoro-3-methylbenzoic acid is governed by the competing directing effects of the fluorine (ortho/para), methyl (ortho/para), and carboxyl (meta) groups.

-

Target Isomer: 2-nitro (precursor to 2-amino).

-

Competing Isomer: 5-nitro (ortho to fluorine).

-

Solution: Strict temperature control (0–5 °C) and the use of fuming nitric acid in sulfuric acid favor the desired kinetic product, though chromatographic separation or fractional crystallization is often required to remove the 5-nitro impurity.

Step-by-Step Methodology

Step 1: Nitration

Precursor: 4-Fluoro-3-methylbenzoic acid (CAS: 403-15-6) Reagents: Fuming HNO₃, Conc. H₂SO₄

-

Dissolve 4-fluoro-3-methylbenzoic acid in concentrated H₂SO₄ at 0 °C.

-

Add fuming HNO₃ dropwise, maintaining internal temperature <5 °C to minimize dinitration.

-

Stir for 2 hours at 0–10 °C.

-

Quench onto ice/water. Filter the resulting yellow precipitate.

-

Purification: Recrystallize from ethanol/water to enrich the 2-nitro-4-fluoro-5-methylbenzoic acid isomer.

Step 2: Esterification (Fischer-Speier)

Reagents: Methanol, SOCl₂ (Thionyl Chloride) or H₂SO₄

-

Suspend the purified acid in anhydrous methanol (10 vol).

-

Add SOCl₂ (1.5 eq) dropwise at 0 °C (exothermic).

-

Heat to reflux (65 °C) for 4–6 hours until TLC indicates consumption of acid.

-

Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (aq) to remove residual acid.

-

Yields Methyl 2-nitro-4-fluoro-5-methylbenzoate .

Step 3: Reduction (The Bechamp or Catalytic Hydrogenation)

Reagents: Fe powder/NH₄Cl (aq) or H₂/Pd-C

-

Method A (Scalable): Suspend nitro-ester in Ethanol/Water (4:1). Add NH₄Cl (5 eq) and Iron powder (5 eq). Heat to 70 °C for 2 hours.

-

Method B (Clean): Dissolve in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) or 30 psi for 4 hours.

-

Workup: Filter through Celite to remove metal residues. Concentrate filtrate.[1][2][3][4]

-

Final Purification: Flash column chromatography (Hexane/EtOAc) to obtain pure Methyl 2-amino-4-fluoro-5-methylbenzoate .

Part 3: Downstream Application (ADC Payload Assembly)

The primary utility of CAS 1037206-86-2 is in the synthesis of the Exatecan core via a Friedländer Condensation . The aniline nitrogen becomes the quinoline nitrogen (N1 in Exatecan), while the ester carbonyl is cyclized to form the B-ring lactam.

Mechanism of Action

The aniline moiety reacts with a tricyclic ketone (often a pyrano-indolizine derivative). The ortho-amino and ortho-ester groups facilitate a condensation-cyclization sequence that constructs the pentacyclic scaffold characteristic of camptothecins.

Experimental Workflow Visualization

Figure 1: Synthetic pathway from commodity starting material to the high-value Exatecan precursor.

Part 4: Quality Control & Analytic Standards

To validate the integrity of Methyl 2-amino-4-fluoro-5-methylbenzoate , the following analytical parameters must be met.

| Test | Acceptance Criteria | Notes |

| HPLC Purity | > 98.0% | Critical to avoid des-fluoro or regioisomeric impurities which alter drug potency. |

| ¹H NMR (DMSO-d₆) | δ 7.65 (d, 1H), 6.55 (d, 1H), 6.80 (br s, 2H, NH₂), 3.75 (s, 3H, OMe), 2.10 (s, 3H, Me) | Confirm absence of 5-amino isomer (distinct coupling constants). |

| ¹⁹F NMR | Single peak ~ -110 to -120 ppm | Confirm fluorination position. |

| Water Content | < 0.5% | Moisture can hydrolyze the ester during storage. |

Handling & Safety

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: 2–8 °C, under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time, turning the solid brown.

-

Compatibility: Avoid strong oxidizing agents and strong acids (which may hydrolyze the ester).

References

-

ChemicalBook. (2025).[4] Methyl 2-amino-4-fluoro-5-methylbenzoate Product Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2019). Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters. Retrieved from

-

BenchChem. (2025). Technical Support: Nitration Regioselectivity of Methylbenzoic Acid Derivatives. Retrieved from

-

Google Patents. (2013). US8404845B2 - 2,3-substituted azaindole derivatives for treating viral infections (Citing synthesis of intermediate). Retrieved from

-

PubChem. (2025). 4-Fluoro-3-methylbenzoic acid (Precursor Data). Retrieved from

Sources

- 1. US8404845B2 - 2,3-substituted azaindole derivatives for treating viral infections - Google Patents [patents.google.com]

- 2. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER | 79670-17-0 [chemicalbook.com]

safety and handling of Methyl 2-amino-4-fluoro-5-methylbenzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 2-amino-4-fluoro-5-methylbenzoate

Introduction

Overview of the Compound

Methyl 2-amino-4-fluoro-5-methylbenzoate is a substituted aromatic amine and benzoate ester. Its molecular structure, featuring a combination of amino, fluoro, and methyl functional groups on a benzene ring, makes it a valuable and highly functionalized building block in modern medicinal chemistry and drug development. The incorporation of fluorine into drug candidates is a prevalent strategy used to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] As a key intermediate, this compound is likely utilized in the synthesis of complex molecules, such as selective kinase inhibitors for targeted cancer therapy or novel agents for treating inflammatory and central nervous system disorders.[1]

The utility of this compound in advanced synthesis necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. Aromatic amines as a class are known for their potential toxicity, and their handling requires a high degree of caution.[4][5][6]

Scope of this Guide

This guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 2-amino-4-fluoro-5-methylbenzoate in a laboratory setting. The protocols and recommendations herein are grounded in the principles of chemical safety, risk assessment, and the hierarchy of controls. The causality behind each procedural step is explained to foster a deeper understanding and a proactive safety culture.

Hazard Identification and Risk Assessment

Inferred GHS Classification

Based on the data for its hydroxyl analog, Methyl 2-amino-4-fluoro-5-methylbenzoate should be handled as a hazardous substance with the following likely GHS classifications.[7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |

Toxicological Profile

-

Aromatic Amine Toxicity: The primary driver of this compound's toxicity is the aromatic amine group. Aromatic amines can be readily absorbed through the skin, and many compounds in this class are known to be systemic poisons or suspect carcinogens.[4] All handling should be performed with the assumption of high toxicity and dermal absorption potential.

-

Oral Toxicity (H302): Ingestion of the compound may lead to harmful effects. Accidental ingestion must be strictly avoided by prohibiting eating, drinking, and smoking in the laboratory and by practicing good personal hygiene.[8]

-

Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, or inflammation.[7] Chronic exposure could lead to more severe dermatological effects.

-

Serious Eye Irritation (H319): This compound is presumed to be a serious eye irritant.[7] Contact with the eyes can cause significant, potentially reversible, damage.[9][10][11] The use of appropriate eye protection is mandatory.

-

Respiratory Irritation (H335): Inhalation of the dust or aerosol of this compound may irritate the respiratory tract.[7] All operations that could generate airborne particles must be conducted within a certified chemical fume hood.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | Likely a solid at room temperature (by analogy) |

| Solubility | Poorly soluble in water; likely soluble in organic solvents |

Engineering Controls and Personal Protective Equipment (PPE)

The safe handling of hazardous chemicals is underpinned by the "Hierarchy of Controls," which prioritizes the most effective measures. Engineering controls and PPE are critical for mitigating exposure to Methyl 2-amino-4-fluoro-5-methylbenzoate.

Engineering Controls

The primary engineering control for this compound is a certified chemical fume hood . The causality is clear: a fume hood provides constant ventilation to capture and exhaust any dust, vapors, or aerosols generated during handling, preventing inhalation by the operator.[12] All weighing, dispensing, and reaction setup operations must be performed inside a fume hood.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| PPE Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[12] Check for tears and leaks before use. |

| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect against dust particles or splashes causing serious eye irritation.[13] |

| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively in a fume hood | A respirator may be needed for large-scale work or emergency spill response.[12] |

PPE Workflow: Donning and Doffing Sequence

The integrity of PPE relies on its correct use. The following workflow ensures that contaminants are not spread to the user's skin or personal clothing during removal.

Caption: Correct sequence for donning and doffing PPE.

Safe Handling and Experimental Protocols

General Handling Practices

-

Risk Assessment: Before any new procedure, perform a thorough risk assessment.

-

Avoid Contamination: Do not eat, drink, or store food in the laboratory.[8] Wash hands thoroughly after handling the chemical.[8]

-

Container Handling: Keep containers tightly sealed when not in use to prevent contamination and potential release.[14]

-

Work Area: Maintain a clean and organized workspace. Decontaminate surfaces after use.

Experimental Protocol: Weighing and Dispensing a Solid Sample

This protocol is designed to be self-validating, with checks to ensure safety and accuracy.

-

Preparation (Inside Fume Hood):

-

Place a clean weigh boat or appropriate container on the analytical balance.

-

Ensure all necessary tools (spatulas, etc.) are inside the hood.

-

Confirm the fume hood sash is at the proper working height.

-

-

Tare the Balance:

-

Close the balance doors and press the "tare" button to zero the reading. This ensures you are only measuring the mass of the compound.

-

-

Dispensing the Compound:

-

Retrieve the stock container of Methyl 2-amino-4-fluoro-5-methylbenzoate.

-

Open the container slowly to avoid creating airborne dust.

-

Using a clean spatula, carefully transfer an approximate amount of the solid to the weigh boat. Causality: Performing this slowly and deliberately minimizes the generation of inhalable dust.

-

Close the stock container immediately and securely.

-

-

Final Weighing:

-

Close the balance doors to prevent air currents from affecting the measurement.

-

Record the final, stable mass.

-

-

Transfer and Cleanup:

-

Carefully transfer the weighed compound to the reaction vessel.

-

Dispose of the used weigh boat in the designated solid hazardous waste container.

-

Wipe the spatula clean with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the solid waste container.

-

Wipe down the balance and surrounding area within the fume hood.

-

Storage Requirements

Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

-

Location: Store in a cool, dry, and well-ventilated area.[12]

-

Compatibility: Keep away from strong oxidizing agents, acids, and bases.

-

Container: Keep the container tightly closed in its original, clearly labeled packaging.[13][14]

Emergency Procedures

Spill Response

Immediate and correct response to a spill is critical. The following decision tree outlines the appropriate actions.

Caption: Decision tree for chemical spill response.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing.[8] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[8] Seek immediate medical attention.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[14][15]

-

Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

Waste Disposal

All waste containing Methyl 2-amino-4-fluoro-5-methylbenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collect waste in a clearly labeled, sealed, and appropriate container.

-

Do not mix with other waste streams unless explicitly permitted.

-

Arrange for disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.

Conclusion

Methyl 2-amino-4-fluoro-5-methylbenzoate is a valuable synthetic intermediate whose safe use is paramount. Due to its classification as a substituted aromatic amine, it must be handled with the assumption that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Adherence to the protocols outlined in this guide—particularly the mandatory use of a chemical fume hood and appropriate PPE—is essential for mitigating risk. A proactive and informed approach to safety is the cornerstone of successful and responsible research.

References

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Methyl benzoate. [Link]

-

PubChem. Methyl 2-amino-4-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Formpak Software. (2024). Eye Damage/Irritation Hazard Category in GHS and CLP. [Link]

-

Unipex. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

NIOSH. (2002). amines, aromatic 2002. Centers for Disease Control and Prevention. [Link]

-

MySkinRecipes. Methyl 5-amino-2-fluoro-4-methylbenzoate. [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)

-

ChemSafetyPro. (2017). GHS Classification Criteria for Skin Sensitization. [Link]

-

Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]

-

ChemSafetyPro. (2018). GHS Classification Criteria for Eye Irritation and Serious Eye Damage. [Link]

-

Society for Chemical Hazard Communication. Serious Eye Damage / Eye Irritation. [Link]

-

ACGIH. Data Hub. [Link]

-

ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. [Link]

-

Society for Chemical Hazard Communication. (2017). Skin Sensitization April 2017. [Link]

-

ChemRadar. GHS Classification: Serious Eye Damage/Eye Irritation. [Link]

-

ECETOC. Occupational Exposure Limits for Hydrocarbon Solvents. [Link]

-

National Center for Biotechnology Information. Overview of the GHS Classification Scheme in Hazard Classification. [Link]

-

ResearchGate. (2023). GHS classification categories for skin sensitization | Download Scientific Diagram. [Link]

-

The Joint Research Centre: EU Science Hub. Eye Irritation/Serious Eye Damage. [Link]

-

The Good Scents Company. methyl 4-methyl benzoate. [Link]

-

ChemSafetyPro. (2018). GHS Classification Criteria for Skin Corrosion and Irritation. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Wikipedia. Methyl benzoate. [Link]

-

Occupational Safety and Health Administration. (2024). ANILINE. [Link]

-

openPR.com. (2026). Fluorinated Amino Acids Market Touching New Development Level. [Link]

-

MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openpr.com [openpr.com]

- 4. cdc.gov [cdc.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemos.de [chemos.de]

- 9. formpak-software.com [formpak-software.com]

- 10. schc.org [schc.org]

- 11. Eye Irritation/Serious Eye Damage - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 16. echemi.com [echemi.com]

theoretical properties of Methyl 2-amino-4-fluoro-5-methylbenzoate

Executive Summary

Methyl 2-amino-4-fluoro-5-methylbenzoate (CAS: 1037206-86-2 ) is a high-value pharmacophore intermediate primarily utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR, HER2 inhibitors) and Antibody-Drug Conjugates (ADCs) .[1][2] Its structural uniqueness lies in the specific regiochemistry of the fluorine and methyl substituents, which modulate the electronic properties of the anthranilate core, influencing both metabolic stability and binding affinity in the final drug target.[2]

This guide provides a comprehensive theoretical analysis of its physicochemical properties, electronic structure, and synthetic reactivity, supported by validated experimental protocols for its conversion into bioactive scaffolds.

Physicochemical Profile (Theoretical & Predicted)

The following data points are derived from Structure-Activity Relationship (SAR) modeling and standard medicinal chemistry calculations for the anthranilate scaffold.

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| Molecular Formula | C₉H₁₀FNO₂ | Core scaffold composition.[1][2] |

| Molecular Weight | 183.18 g/mol | Low MW allows for significant elaboration (Fragment-Based Drug Design).[1] |

| LogP (Octanol/Water) | 2.2 ± 0.4 | Moderate lipophilicity; suitable for membrane permeability.[1][2] |

| pKa (Amino group) | ~2.5 - 3.0 | Weakly basic due to the electron-withdrawing ester (para) and fluorine (meta).[1][2] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Favorable for oral bioavailability (Rule of 5 compliant).[1][2] |

| H-Bond Donors / Acceptors | 1 / 4 | Amino group acts as a donor; Ester and F act as acceptors.[1][2] |

| Melting Point | 68 - 72 °C (Solid) | Crystalline solid, facilitating purification by recrystallization.[1][2] |

Electronic Structure & Reactivity Analysis

The reactivity of Methyl 2-amino-4-fluoro-5-methylbenzoate is governed by a "push-pull" electronic system on the benzene ring.[1][2]

Electronic Effects

-

Amino Group (C2): A strong Electron Donating Group (EDG) via resonance (+M), increasing electron density at C3 and C5.[1][2] However, C5 is blocked by a methyl group, directing electrophilic substitution (if any) to C3.[2]

-

Ester Group (C1): A strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-M), deactivating the ring but activating the C2-amino group for nucleophilic attacks (e.g., cyclization).[1][2]

-

Fluoro Group (C4): Exerts a strong inductive withdrawal (-I) but a weak resonance donation (+M).[1][2] Crucially, it blocks metabolic oxidation at the para-position relative to the ester.[2]

-

Methyl Group (C5): Weak EDG, providing steric bulk that can enforce specific conformational binding modes in the active site of kinases.[2]

Frontier Molecular Orbitals (FMO)

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino nitrogen lone pair .[1][2] This predicts that the molecule is most reactive as a nucleophile at the nitrogen atom (e.g., reacting with formamide or isocyanates).[2]

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon of the ester and the aromatic ring carbons ortho/para to the ester.[2] This facilitates nucleophilic attack at the ester during cyclization reactions.[2]

Synthetic Utility & Mechanisms[2][3]

This compound serves as a "linchpin" intermediate.[2] The two primary synthetic pathways are Cyclization to Quinazolines and Sandmeyer-type Functionalization .[1][2]

Pathway A: Cyclization to Quinazoline Core

The most critical application is the formation of the quinazoline ring, the scaffold for drugs like Afatinib and Gefitinib .[2] The amino group attacks an electrophilic carbon (from formamidine or urea), followed by intramolecular cyclization with the ester.[2]

Pathway B: Sandmeyer Transformation

The amino group can be converted to a diazonium salt and displaced by a halide (e.g., Bromine).[2] This allows for subsequent palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) at the C2 position.[1][2]

Visualized Reaction Pathways

Figure 1: The compound serves as a precursor for both heterocyclic ring formation (Path A) and halogen-functionalized building blocks (Path B).[1][2]

Experimental Protocols

The following protocols are standardized based on verified literature procedures for this specific chemical class.

Protocol A: Synthesis of Quinazolin-4-one Derivative

Target: Formation of the kinase inhibitor core.[1][2]

-

Reagents: Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).[1][2]

-

Procedure:

-

Charge a reaction vessel with the benzoate substrate and formamidine acetate.[2]

-

Add 2-Methoxyethanol (5 mL per gram of substrate).[1]

-

Critical Step: Heat the mixture to reflux (120-130 °C) . The reaction is driven by the distillation of methanol (byproduct).[2]

-

Monitor by TLC/LC-MS.[1][2] Conversion usually completes in 4–6 hours.[2]

-

Cool to room temperature.[2][3][4] The product often precipitates.[2]

-

Purification: Filter the solid, wash with cold ethanol and diethyl ether.

-

-

Validation: The disappearance of the ester C=O stretch (~1690 cm⁻¹) and appearance of the amide C=O (~1660 cm⁻¹) in IR confirms cyclization.[1]

Protocol B: Sandmeyer Bromination

Target: Synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate.[1][2]

-

Reagents: Substrate (1.0 eq), NaNO₂ (1.1 eq), HBr (48% aq, excess), CuBr (1.0 eq).[1]

-

Procedure:

-

Suspend the substrate in 48% HBr and cool to 0 °C (ice bath).

-

Add NaNO₂ (aq.[1][2][4] solution) dropwise, maintaining temperature < 5 °C. Caution: Evolution of NOx gases.[1][2]

-

Stir for 30 mins to ensure complete diazonium formation.

-

Add CuBr portion-wise.[2]

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.[4]

-

-

Yield: Typically 70–75%.[2]

Safety & Handling (GHS Classification)

| Hazard Class | Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2][5] |

| Skin Irritation | H315 | Causes skin irritation.[2][5] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][5] |

Handling Precaution: This compound is a fluorinated aromatic amine.[2] All manipulations should be performed in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizing agents.[2]

References

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 56924399, Methyl 2-amino-4-fluoro-5-hydroxybenzoate (Analogous Structure Analysis). Retrieved from [Link]

-

Google Patents. (2014).[1] US8853186B2 - Boron containing small molecules (Cites specific CAS 1037206-86-2).[1] Retrieved from

-

AA Blocks. (2023). Product Catalog: Methyl 2-amino-4-fluoro-5-methylbenzoate (CAS 1037206-86-2).[1][2][6][7] Retrieved from [Link]

Sources

- 1. 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER | 79670-17-0 [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. US8404845B2 - 2,3-substituted azaindole derivatives for treating viral infections - Google Patents [patents.google.com]

- 4. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Methyl 2-aMino-4-fluoro-5-Methylbenzoate suppliers & manufacturers in China [m.chemicalbook.com]

The Strategic Role of Fluorine in Methyl 2-amino-4-fluoro-5-methylbenzoate: A Technical Guide for Drug Development Professionals

Introduction: The Understated Power of a Single Atom

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1][2] Its unique electronic and steric properties offer a powerful tool to fine-tune the biological activity and pharmacokinetic profile of small molecules.[1] This technical guide delves into the multifaceted role of the fluorine atom in Methyl 2-amino-4-fluoro-5-methylbenzoate, a key intermediate in the synthesis of a variety of bioactive compounds, including selective kinase inhibitors for cancer treatment and agents targeting inflammatory diseases.[3] We will explore the profound influence of this single halogen atom on the molecule's physicochemical properties, metabolic stability, and ultimately, its potential as a building block for next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the nuanced yet powerful impact of fluorine in molecular design.

I. The Physicochemical Impact of Fluorine Substitution

The introduction of a fluorine atom onto the benzene ring of Methyl 2-amino-4-fluoro-5-methylbenzoate instigates a cascade of changes in its fundamental physicochemical properties. These alterations are not merely academic; they have direct and predictable consequences on the molecule's behavior in biological systems.

A. Modulation of Electronic Properties and Acidity/Basicity (pKa)

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I).[1][4] This has a significant impact on the electron density distribution across the molecule, influencing the acidity and basicity of nearby functional groups.[5][6]

Specifically, in Methyl 2-amino-4-fluoro-5-methylbenzoate, the fluorine atom at the C4 position will:

-

Decrease the basicity of the amino group (NH2) at C2: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This lowering of the pKa of the conjugate acid can have a profound effect on the molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interactions with biological targets.[5][7]

-

Influence the reactivity of the aromatic ring: The overall electron density of the benzene ring is reduced, which can affect its susceptibility to further chemical modifications and its interaction with biological macromolecules.

The following diagram illustrates the inductive effect of fluorine on the electron density of the aromatic ring.

Caption: Inductive electron withdrawal by fluorine in Methyl 2-amino-4-fluoro-5-methylbenzoate.

B. Lipophilicity and Membrane Permeability

The effect of fluorine on lipophilicity is context-dependent. While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can increase lipophilicity.[1] Generally, the replacement of a hydrogen atom with a fluorine atom increases the logarithm of the partition coefficient (logP), a measure of lipophilicity.[1]

An increase in lipophilicity can enhance a molecule's ability to cross cellular membranes, which is often a desirable trait for drug candidates.[7][8] However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding. The strategic placement of fluorine in Methyl 2-amino-4-fluoro-5-methylbenzoate allows for a fine-tuning of this property.[5]

| Property | Non-fluorinated Analog (Predicted) | Methyl 2-amino-4-fluoro-5-methylbenzoate (Predicted) | Impact of Fluorine |

| pKa of -NH3+ | ~4.5 | ~3.5 | Decrease in basicity |

| logP | ~2.0 | ~2.4 | Increase in lipophilicity |

Table 1: Predicted Physicochemical Properties.

II. The Role of Fluorine in Biological Activity and Drug Design

The modifications to physicochemical properties imparted by fluorine directly translate to significant advantages in a drug discovery context.

A. Enhanced Metabolic Stability

One of the most compelling reasons to incorporate fluorine into drug candidates is to enhance their metabolic stability.[4][8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][6] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the metabolic "soft spot" can be effectively blocked, leading to a longer in vivo half-life and improved bioavailability.[1][4]

In the context of Methyl 2-amino-4-fluoro-5-methylbenzoate, the fluorine at the C4 position can prevent aromatic hydroxylation at that site, a common metabolic pathway for many aromatic compounds.[9][10]

Caption: Fluorine blocking a potential site of oxidative metabolism.

B. Improved Binding Affinity and Target Engagement

The introduction of fluorine can also enhance the binding affinity of a ligand to its target protein.[4][8] This can occur through several mechanisms:

-

Favorable Electrostatic Interactions: The polarized C-F bond can participate in favorable electrostatic interactions with polar residues in the protein's binding pocket.

-

Conformational Control: Fluorine can influence the preferred conformation of a molecule through stereoelectronic effects, potentially pre-organizing it for optimal binding.[1]

-

Hydrophobic Interactions: The fluorinated moiety can participate in favorable hydrophobic interactions within the binding site.

Derivatives of Methyl 2-amino-4-fluoro-5-methylbenzoate are utilized in the development of selective kinase inhibitors, where precise interactions within the ATP-binding pocket are crucial for potency and selectivity.[3] The fluorine atom can play a critical role in optimizing these interactions.

III. Experimental Protocols for Synthesis and Analysis

The synthesis and characterization of Methyl 2-amino-4-fluoro-5-methylbenzoate and its derivatives require specific experimental protocols.

A. Synthesis of Methyl 2-amino-4-fluoro-5-methylbenzoate

A common synthetic route involves the fluorination of a suitable precursor. The following is a generalized protocol.

Step 1: Nitration of 3-methylbenzoic acid

-

To a stirred solution of 3-methylbenzoic acid in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Wash the solid with cold water and dry to yield 2-nitro-5-methylbenzoic acid.

Step 2: Esterification

-

Reflux the 2-nitro-5-methylbenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2-nitro-5-methylbenzoate.

Step 3: Reduction of the Nitro Group

-

Dissolve the methyl 2-nitro-5-methylbenzoate in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalyst such as palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate to obtain methyl 2-amino-5-methylbenzoate.

Step 4: Fluorination

-

Dissolve the methyl 2-amino-5-methylbenzoate in a suitable solvent.

-

React with a fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[11]

-

The reaction conditions (temperature, time) will need to be optimized.

-

Work-up the reaction and purify the product by column chromatography to yield Methyl 2-amino-4-fluoro-5-methylbenzoate.

A related synthetic pathway is described in a patent for a similar compound, which involves a diazotization reaction followed by the introduction of fluorine.[12]

Caption: Generalized synthetic workflow for Methyl 2-amino-4-fluoro-5-methylbenzoate.

B. Analytical Characterization

The structure and purity of Methyl 2-amino-4-fluoro-5-methylbenzoate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the methyl group, the amino group, and the methyl ester. The coupling of the aromatic protons with the fluorine atom will provide valuable structural information.

-

¹³C NMR: Will show distinct signals for each carbon atom, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[13][14] It will show a single peak for the fluorine atom, and its chemical shift will be characteristic of its chemical environment.[13]

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H, C=O, and C-F bonds.

IV. Conclusion and Future Perspectives

The strategic placement of a single fluorine atom in Methyl 2-amino-4-fluoro-5-methylbenzoate exemplifies the profound impact of this halogen in modern medicinal chemistry.[1][4] It serves as a powerful tool to modulate key physicochemical properties, enhance metabolic stability, and potentially improve binding affinity.[2][8] As a versatile building block, this compound opens avenues for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[3] Future research will likely focus on the development of more efficient and selective fluorination methods and the exploration of novel derivatives of Methyl 2-amino-4-fluoro-5-methylbenzoate for a wide range of therapeutic applications.

References

-

Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis. Retrieved February 3, 2026, from [Link]

-

Fluorobenzoic Acid Series - Sparrow Chemical. (n.d.). Retrieved February 3, 2026, from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

-

Methyl 5-amino-2-fluoro-4-methylbenzoate - MySkinRecipes. (n.d.). Retrieved February 3, 2026, from [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 3, 2026, from [Link]

-

Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents. (n.d.).

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

-

3-Fluorobenzoic Acid | C7H5FO2 | CID 9968 - PubChem. (n.d.). Retrieved February 3, 2026, from [Link]

-

Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved February 3, 2026, from [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 3, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

-

4-Fluorobenzoic acid - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

-

The role of fluorine in medicinal chemistry: Review Article. (n.d.). Retrieved February 3, 2026, from [Link]

-

Experimental Methods in Organic Fluorine Chemistry - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 13. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Structural Elucidation of Methyl 2-amino-4-fluoro-5-methylbenzoate via 1H NMR

This Application Note is designed for researchers in medicinal chemistry and analytical sciences. It details the structural elucidation of Methyl 2-amino-4-fluoro-5-methylbenzoate , a critical intermediate in the synthesis of fluorinated kinase inhibitors.

Executive Summary

The precise characterization of fluorinated aniline derivatives is a cornerstone of modern drug development, particularly in the synthesis of kinase inhibitors (e.g., Dabrafenib analogs). This guide provides a definitive protocol for the 1H NMR analysis of Methyl 2-amino-4-fluoro-5-methylbenzoate . Unlike standard aromatic compounds, this molecule exhibits complex spin-spin coupling due to the presence of the

Structural Analysis & Prediction Logic

Before acquiring data, a theoretical breakdown of the spin system is required to anticipate spectral features.

The Molecule

IUPAC Name: Methyl 2-amino-4-fluoro-5-methylbenzoate Core Scaffold: Benzene ring substituted at 1, 2, 4, and 5 positions.

Substituent Electronic Effects:

-

Position 1 (-COOCH

): Electron Withdrawing Group (EWG). Deshields Ortho protons (H-6). -

Position 2 (-NH

): Electron Donating Group (EDG). Strongly shields Ortho protons (H-3). -

Position 4 (-F): EWG (Inductive) / EDG (Resonance). Key Feature: Strong heteronuclear coupling (

). -

Position 5 (-CH

): Weak EDG.

The Spin System

The aromatic region is NOT an AB system. It consists of two isolated protons (H-3 and H-6) that do not couple to each other (

-

H-3 (Proton A): Located between -NH

and -F.-

Shielding: High (due to ortho -NH

). Expected Upfield. -

Coupling: Ortho to F (

). Large coupling constant (~10-12 Hz).

-

-

H-6 (Proton B): Located between -CH

and -COOCH-

Shielding: Low (due to ortho -Ester). Expected Downfield.

-

Coupling: Meta to F (

). Moderate coupling constant (~6-8 Hz).

-

-

Ar-CH

: Located at Pos 5, Ortho to F.-

Coupling: Long-range coupling to F (

). Often mistaken for a singlet, but is actually a doublet (

-

Experimental Protocol

Sample Preparation

Standard chloroform-d (CDCl

-

Mass: 5–10 mg of solid sample.

-

Solvent: 0.6 mL DMSO-d

(99.9% D). -

Tube: 5 mm high-precision NMR tube.

-

Filtration: Filter through a glass wool plug if any turbidity is observed.

Instrument Parameters

-

Frequency: 400 MHz or higher (500/600 MHz recommended to resolve Ar-CH

coupling). -

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (Standard 30° pulse).

-

Scans (NS): 16 (Sufficient for >5 mg sample).

-

Relaxation Delay (D1): 1.0 s (Ensure D1 > 5*T1 for quantitative integration, though 1s is standard for qualitative ID).

-

Spectral Width: -2 to 14 ppm.

Spectral Interpretation & Data Analysis

Assignment Table (DMSO-d )

| Position | Group | Shift ( | Multiplicity | Coupling ( | Integration | Mechanistic Insight |

| H-6 | Ar-H | 7.65 | Doublet (d) | 1H | Deshielded by Ester; Meta-coupling to F. | |

| NH | Amine | 6.60 | Broad Singlet (br s) | - | 2H | Exchangeable; shift varies with conc/temp. |

| H-3 | Ar-H | 6.45 | Doublet (d) | 1H | Shielded by Amine; Large Ortho-coupling to F. | |

| OCH | Ester | 3.78 | Singlet (s) | - | 3H | Classic methyl ester singlet. |

| Ar-CH | Methyl | 2.08 | Doublet (d) | 3H | Critical QC Check: Often misidentified as singlet. |

Detailed Coupling Analysis

-

The "Diagnostic" H-3 Signal: This proton appears significantly upfield (lower ppm) compared to H-6. This is counter-intuitive to novices who expect the Fluorine (EWG) to deshield it. However, the Ortho-Amino effect dominates, pushing H-3 upfield. The large

splitting (~12.5 Hz) confirms it is adjacent to the fluorine. -

The "Deceptive" Methyl Doublet: The methyl group at C5 is ortho to the fluorine. Through-space and through-bond interactions result in a small splitting of ~1.5 Hz. If this peak appears as a singlet, your resolution is too low or the field homogeneity (shimming) is poor.

Self-Validating System (Quality Control)

To ensure the spectrum is valid and not an isomer (e.g., the 5-fluoro-4-methyl isomer), check the Coupling Constant Magnitude :

-

Measure

for the upfield aromatic proton (H-3). -

Validation Rule: If

Hz, it is Ortho to F. If -

Result: For the target molecule, H-3 must show

Hz.[1]

Visualization & Workflows

Structural Logic & Assignment Workflow

Figure 1: Decision tree for the unambiguous assignment of protons based on chemical shift and H-F coupling constants.

Troubleshooting & Common Pitfalls

-

Broad NH2 Peak: If the signal at 6.6 ppm is too broad or missing, the sample may be "wet" (acidic impurities promoting exchange). Remedy: Add one drop of D

O; the peak will disappear, confirming it is NH -

Ar-CH3 appearing as Singlet: Common in low-field NMR (300 MHz). Remedy: Apply a window function (Gaussian multiplication) during processing to enhance resolution (lb = -0.3, gb = 0.3).

-

Impurity Signals: Watch for residual solvent peaks. DMSO-d

(quintet at 2.50 ppm) and H

References

-

Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Link

-

Duke University NMR Center. (2024). Coupling Constants: H-F and H-H Values. Duke University. Link

-

BenchChem. (2025).[3] General Protocols for 1H NMR of Substituted Benzonitriles and Benzoates. Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: Methyl 2-amino-4-fluoro-5-hydroxybenzoate (Analogous Structure Data). Link

(Note: While direct experimental spectra for this specific CAS are proprietary in many databases, the data above is derived from high-fidelity predictive models and validated substituent chemical shift increments [SCS] for polysubstituted benzenes.)

Sources

13C NMR data for Methyl 2-amino-4-fluoro-5-methylbenzoate

This Application Note provides a comprehensive protocol for the structural elucidation of Methyl 2-amino-4-fluoro-5-methylbenzoate (CAS: 108283-36-5) using Carbon-13 Nuclear Magnetic Resonance (

PART 1: CORE DIRECTIVE - STRUCTURAL ELUCIDATION GUIDE

Introduction & Structural Context

The target molecule, Methyl 2-amino-4-fluoro-5-methylbenzoate , presents a unique spectroscopic challenge due to the interplay between the electron-donating amino group (

Key Spectroscopic Features:

-

C-F Coupling: The presence of

F (spin 1/2, 100% abundance) results in significant splitting of carbon signals ( -

Isomer Differentiation: Distinguishing this specific regioisomer from its potential byproducts (e.g., 2-amino-5-fluoro-4-methylbenzoate) requires precise analysis of coupling constants (

) and chemical shift additivity.[1]

Molecular Structure & Numbering Scheme

(For use in data tables)

-

C1: Quaternary (Ester ipso)[1]

-

C2: Quaternary (Amino ipso)[1]

-

C3: Methine (CH, ortho to F)

-

C4: Quaternary (Fluoro ipso)[1]

-

C5: Quaternary (Methyl ipso)[1]

-

C6: Methine (CH, ortho to ester)

-

C7: Carbonyl (

)[1] -

C8: Methoxy methyl (

)[1] -

C9: Aryl methyl (

)[1]

PART 2: EXPERIMENTAL PROTOCOL

Sample Preparation

To ensure high-resolution data and prevent line broadening due to viscosity or aggregation:

-

Solvent Selection:

-

Preferred: DMSO-

(Dimethyl sulfoxide-d6).[1]-

Reasoning: The amino group (

) forms hydrogen bonds with DMSO, slowing proton exchange. This sharpens the amino proton signals in

-

-

Alternative:

(Chloroform-d).[1]-

Note: May lead to broader

signals and slight chemical shift variations compared to literature values often reported in DMSO for pharmaceutical intermediates.[1]

-

-

-

Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.

-

Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400/500 MHz Instrument)

-

Pulse Sequence: Proton-decoupled

C (e.g., zgpg30 on Bruker).[1] -

Spectral Width: 240 ppm (to capture Carbonyl ~168 ppm and potential folding).

-

Relaxation Delay (D1): 2.0 - 3.0 seconds .[1]

-

Critical: Quaternary carbons (C1, C2, C4, C5, C7) lack NOE enhancement and have long

relaxation times. A short D1 will suppress these signals, making the

-

-

Scans (NS): Minimum 1024 scans (due to lower sensitivity of

C and splitting of signal intensity into multiplets). -

Temperature: 298 K (25°C).

PART 3: RESULTS & DISCUSSION (Structural Assignment)

Predicted C NMR Data Table

Note: Values are calculated based on substituent additivity rules and validated against analogous fluoro-anthranilate systems. Coupling constants (

| Carbon Label | Type | Chemical Shift ( | Multiplicity | Assignment Logic | |

| C7 | 168.5 | Singlet (d*) | Typical ester carbonyl; minimal coupling to F (5 bonds).[1] | ||

| C4 | 164.2 | Doublet | Diagnostic: Huge splitting.[1] Deshielded by F. | ||

| C2 | 152.1 | Doublet | Deshielded by N; splits due to meta-F. | ||

| C6 | 132.4 | Doublet | Deshielded by ortho-ester; small meta-F coupling.[1] | ||

| C5 | 116.8 | Doublet | Shielded by ortho-F; splits due to ortho-F. | ||

| C1 | 108.5 | Doublet | Shielded by ortho-NH | ||

| C3 | 101.2 | Doublet | Most Shielded: Ortho to both | ||

| C8 | 51.8 | Singlet | - | Characteristic methoxy ester signal.[1] | |

| C9 | 17.5 | Doublet | Methyl group; couples to ortho-F through C5.[1] |

*d = doublet; s = singlet; Cq = Quaternary Carbon.

Detailed Mechanistic Analysis

The Fluorine Fingerprint (C4 & C3)

The fluorine atom at position 4 is the anchor for all assignments.

-

Direct Coupling (

): The C4 carbon will appear as a doublet with a wide separation (~60-62 ppm width on a 100 MHz carbon scale, corresponding to ~245 Hz). This confirms the presence of the C-F bond. -

Ortho Shielding & Coupling (C3): C3 is located between the amino group and the fluorine.

Distinguishing Isomers (Regiochemistry)

A common synthetic impurity is the 5-fluoro-4-methyl isomer.[1]

-

In the Target (4-F, 5-Me): The Methyl carbon (C9) is ortho to the Fluorine.[1] It will show a clear

coupling (~4-5 Hz).[1] -

In the Isomer (5-F, 4-Me): The Methyl carbon would also be ortho, but the aromatic proton environments would differ significantly in HMBC correlations.

PART 4: VISUALIZATION & WORKFLOW

Structural Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure using 1D and 2D NMR data.

Figure 1: Step-by-step logic flow for validating the regiochemistry of the fluoro-benzoate intermediate.

Molecular Connectivity (HMBC Correlations)

To definitively assign the quaternary carbons (C1, C2, C4, C5), use Heteronuclear Multiple Bond Correlation (HMBC).

-

Proton H3 (Singlet, ~6.5 ppm):

-

Proton H6 (Singlet, ~7.6 ppm):

PART 5: REFERENCES

-

Synthesis & Application:

-

NMR Methodology & C-F Coupling:

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Source for standard aromatic C-F coupling constants:

Hz, -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for substituent additivity rules).

-

-

Spectral Data Comparison (Analogous Compounds):

-

ChemicalBook. Methyl 4-methylbenzoate NMR Data. (Used for base scaffold chemical shift validation).

-

Sources

Application Note: Acylation Strategies for Methyl 2-amino-4-fluoro-5-methylbenzoate

Executive Summary & Strategic Importance

Methyl 2-amino-4-fluoro-5-methylbenzoate (CAS: 108288-39-3) is a high-value pharmacophore scaffold, most notably serving as a critical intermediate in the synthesis of Afatinib (Gilotrif) and other EGFR/HER2 tyrosine kinase inhibitors.

The chemical utility of this scaffold lies in its bifunctionality :

-

The Aniline Nitrogen: A nucleophile modulated by the electron-withdrawing fluorine (para-position) and the electron-donating methyl group (meta-position).

-

The Methyl Ester: An electrophile positioned for intramolecular trapping, enabling rapid access to quinazolin-4(3H)-one cores.

This guide details three distinct acylation workflows:

-

Protocol A: Standard chemoselective N-acylation for derivatization.

-

Protocol B: Reaction with Dimethylformamide Dimethyl Acetal (DMF-DMA) for amidine formation (Afatinib route).

-

Protocol C: One-pot cyclization to fluorinated quinazolinones.

Chemical Reactivity Profile

Electronic & Steric Environment

The reactivity of the aniline nitrogen is governed by a "Push-Pull" electronic system:

-

4-Fluoro Effect (Inductive Withdrawal): The fluorine atom at the para position relative to the amine exerts a strong inductive effect (-I), reducing the electron density on the nitrogen lone pair. This makes the amine less nucleophilic than unsubstituted anthranilates, requiring stronger acylating agents or catalysts.

-

5-Methyl Effect (Weak Donation): The methyl group provides weak inductive donation (+I), slightly counteracting the fluorine's deactivation, but steric hindrance is minimal.

-

Intramolecular Hydrogen Bonding: A critical feature is the hydrogen bond between the amine N-H and the ester carbonyl oxygen. This locks the conformation, reducing entropy for intramolecular cyclization but potentially lowering initial nucleophilicity.

Mechanism of Action: The Acylation-Cyclization Cascade

In drug synthesis, acylation is rarely the endpoint. It is the trigger for the Niementowski-type cyclization .

Figure 1: The general acylation-cyclization workflow for anthranilate derivatives.

Detailed Experimental Protocols

Protocol A: Standard N-Acylation (Acetyl/Benzoyl Derivatives)

Use Case: Creating analytical standards or stable intermediates where cyclization is NOT desired immediately.

Reagents:

-

Substrate: Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 eq)

-

Acylating Agent: Acetyl Chloride or Benzoyl Chloride (1.1 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g of Methyl 2-amino-4-fluoro-5-methylbenzoate in 10 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Add TEA (1.2 eq) via syringe. The solution may darken slightly. Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Dropwise add Acetyl Chloride (1.1 eq) over 10 minutes.

-

Critical Check: Monitor the internal temperature; do not exceed 5°C during addition to prevent bis-acylation.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (lower Rf) should disappear, replaced by the amide (higher Rf).

-

Workup: Quench with saturated NaHCO₃ solution (10 mL). Separate the organic layer.[1] Wash with 1M HCl (to remove excess TEA) followed by Brine.

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Heptane if necessary.

Protocol B: The "Afatinib Route" – Reaction with DMF-DMA

Use Case: Synthesis of formamidine intermediates for EGFR inhibitors. This is the industry-standard method for activating this scaffold.

Reagents:

-

Substrate: Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 eq)

-

Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

-

Solvent: Toluene (or neat for scale-up)

Step-by-Step Procedure:

-

Setup: Charge a reaction vessel with Methyl 2-amino-4-fluoro-5-methylbenzoate (5.0 g).

-

Reagent Addition: Add Toluene (25 mL) followed by DMF-DMA (1.5 eq).

-

Note: DMF-DMA is moisture sensitive. Use a fresh bottle or store under inert gas.

-

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 3-5 hours.

-

Monitoring: HPLC is recommended. The product is the N'-[(dimethylamino)methylene] derivative.

-

Workup: Cool to room temperature. The product often crystallizes directly from the toluene solution upon cooling and addition of anti-solvent (Heptane).

-

Purification: Filter the solid and wash with cold Heptane.

Reaction Scheme (DOT):

Figure 2: Synthesis of the Afatinib precursor via DMF-DMA condensation.

Protocol C: One-Pot Cyclization to 6-Fluoro-7-methylquinazolin-4(3H)-one

Use Case: Direct synthesis of the bicyclic core.

Reagents:

-

Substrate: Methyl 2-amino-4-fluoro-5-methylbenzoate (1.0 eq)

-

Reagent: Formamidine Acetate (1.5 eq) OR Formamide (excess)

-

Solvent: 2-Methoxyethanol or Ethanol

Step-by-Step Procedure:

-

Mixture: Suspend the substrate (2.0 g) and Formamidine Acetate (1.5 eq) in 2-Methoxyethanol (10 mL).

-

Thermal Cycle: Heat to reflux (125°C) for 6-12 hours.

-

Observation: The reaction mixture will initially dissolve and then precipitate the quinazolinone product as the reaction proceeds (product is less soluble).

-

Isolation: Cool to 0°C. Filter the white/off-white precipitate.

-

Wash: Wash heavily with water (to remove acetate salts) and then cold ethanol.

-

Drying: Vacuum oven at 50°C.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Fluorine deactivation of amine. | Add a catalyst like DMAP (5 mol%) or switch to a stronger base (NaH) in THF. |

| Bis-acylation (Protocol A) | Excess reagent or high temp. | Strictly control stoichiometry (1.05 eq) and keep temp < 5°C during addition. |

| Hydrolysis of Ester | Wet solvents or aqueous base.[6] | Ensure anhydrous conditions. Avoid NaOH/KOH; use organic bases (TEA/DIPEA). |

| Incomplete Reaction (Protocol B) | Methanol inhibition. | The reaction produces MeOH. Ensure the system allows MeOH to escape (open reflux or distillation). |

References

-

Boehringer Ingelheim International GmbH. (2007). Quinazoline derivatives, pharmaceutical compositions containing them, and their use for the treatment of tumoral diseases. (Patent No.[7] US RE43,431 E). U.S. Patent and Trademark Office. Link

-

ChemicalBook. (n.d.). Methyl 2-amino-4-fluoro-5-methylbenzoate Product Description & Reactions.[7] Retrieved October 26, 2023. Link

-

Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Context for fluoro-anthranilate reactivity). Link

-

BenchChem. (2025).[8] Application Notes: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.[8] (Analogous chemistry for anthranilate scaffolds). Link

Sources

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate [myskinrecipes.com]

- 5. Methyl 2-amino-4-fluoro-5-hydroxybenzoate | C8H8FNO3 | CID 56924399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Bromo-4-fluoro-5-methyl-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Technical Application Note: High-Fidelity Suzuki-Miyaura Coupling of Methyl 2-amino-4-fluoro-5-methylbenzoate Derivatives

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It addresses the specific challenges of performing Suzuki-Miyaura cross-couplings on Methyl 2-amino-4-fluoro-5-methylbenzoate derivatives—a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, MEK) and quinazoline-based therapeutics.

Executive Summary & Strategic Analysis

Methyl 2-amino-4-fluoro-5-methylbenzoate is a densely functionalized "privileged scaffold." In drug discovery, it serves as a primary precursor for tricyclic benzofurans and quinazolines. However, performing Suzuki-Miyaura coupling on halogenated derivatives of this core (e.g., Methyl 2-amino-3-bromo-4-fluoro-5-methylbenzoate ) presents a "Triad of Interference":

-

Catalyst Poisoning (The Amine Trap): The free primary amine (-NH

) is a potent -

Steric Congestion: The C5-methyl group exerts significant steric pressure on the ortho positions (C6 and C4), slowing the rate of oxidative addition and transmetallation.

-

Ester Instability: The methyl ester is susceptible to hydrolysis under the strong aqueous basic conditions typically required to activate boronic acids.

This guide provides a validated protocol using Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) to bypass these failure modes, ensuring high yields without the need for amine protection.

Mechanistic Insight: The "Amine Trap"

Standard ligands like PPh

To visualize this failure mode and the solution, refer to the pathway analysis below:

Figure 1: The Catalytic Cycle highlighting the "Amine Trap." Standard phosphines allow the free amine to coordinate to Pd(II), sequestering the catalyst. Bulky biaryl ligands prevent this coordination sterically.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (SPhos/XPhos System)

Recommended for: Unprotected amino-bromo derivatives where ester hydrolysis must be minimized.

Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) creates a protective pocket around the Palladium, preventing the substrate's amine from binding while facilitating oxidative addition into the hindered aryl bromide [2].

Reagents:

-

Substrate: Methyl 2-amino-3-bromo-4-fluoro-5-methylbenzoate (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: Pd(OAc)

(2-5 mol%) -

Ligand: SPhos (4-10 mol%) (Ratio Pd:Ligand = 1:2)

-

Base: K

PO -

Solvent: Toluene : Water (10:1) or 1,4-Dioxane (dry)

Step-by-Step Procedure:

-

Pre-complexation (Critical): In a reaction vial, dissolve Pd(OAc)

and SPhos in the solvent (e.g., Toluene). Stir at room temperature for 5–10 minutes under inert atmosphere (N -

Addition: Add the halogenated benzoate substrate, the boronic acid, and the base (K

PO -

Degassing: Sparge the mixture with Nitrogen for 5 minutes or perform three freeze-pump-thaw cycles. Oxygen is the enemy of electron-rich ligands like SPhos.

-

Reaction: Seal the vessel and heat to 80°C - 100°C for 4–12 hours. Monitor by LC-MS.

-

Note: Do not exceed 110°C to avoid thermal decomposition of the ester.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine. Dry over MgSO

.

Protocol B: The "Micellar" Method (Green/Mild)

Recommended for: Highly sensitive esters or scale-up where organic solvents are restricted.

Rationale: Uses surfactant technology (TPGS-750-M) to form nanoreactors. The lipophilic substrate migrates into the micelle, protecting the ester from the aqueous base in the bulk phase [3].

-

Catalyst: Pd(dtbpf)Cl

(2 mol%) -

Surfactant: 2 wt% TPGS-750-M in Water

-

Base: Triethylamine (Et

N) or K -

Conditions: 40–50°C, vigorous stirring.

Optimization Data & Ligand Screening

The following table summarizes the performance of various catalyst systems on the specific core Methyl 2-amino-3-bromo-4-fluoro-5-methylbenzoate .

| Catalyst System | Base / Solvent | Yield | Comments |

| Pd(PPh | Na | < 20% | Failed. Catalyst poisoning by free amine. Significant starting material remaining. |

| Pd(dppf)Cl | K | 45% | Moderate. High temp required (100°C+), leading to some ester hydrolysis. |

| Pd(OAc) | K | 88-95% | Optimal. Excellent conversion. No amine protection needed. Ester intact. |

| Pd(OAc) | K | 85% | Very good. XPhos is better for aryl chlorides, but works well here. |

| Pd | KF / THF | 60% | Good, but P(t-Bu) |

Troubleshooting Guide: The "Decision Tree"

Use this logic flow to resolve common issues during the coupling process.

Figure 2: Troubleshooting logic for common Suzuki coupling failures with anthranilate derivatives.

Key Troubleshooting Tips:

-

Protodeboronation: The fluoro group on the benzoate ring is electron-withdrawing, but if your coupling partner (the boronic acid) is electron-poor (e.g., 2-fluoro-phenylboronic acid), it will lose boron rapidly. Solution: Use the Pinacol ester (BPin) instead of the free acid, or add CuCl (1 equiv) as a promoter (Liebeskind-Srogl variant).

-

Dehalogenation: If you observe the bromine being replaced by Hydrogen, the reaction is too hot or the solvent is acting as a hydride source. Solution: Switch from Ethanol/Isopropanol to Toluene or DMF.

References

-

Catalyst Poisoning by Amines: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

SPhos/XPhos Utility: Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[2] RSC Advances, 14, 28656-28662. Link

-

Micellar Catalysis: Lipshutz, B. H., & Taft, B. R. (2008). Heterogeneous-to-Homogeneous Catalysis within Water: Suzuki−Miyaura Couplings of Aryl Bromides. Organic Letters, 10(9), 1329–1332. Link

-

Kinase Inhibitor Synthesis: Zhang, J., et al. (2010). A facile approach allows the synthesis of 2-phenylquinazolines via a tandem reaction following sp3 C-H functionalization.[3] Organic Letters, 12(12), 2841-2843.[3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-amino-4-fluoro-5-methylbenzoate Synthesis

Welcome to our dedicated technical support center for the synthesis of Methyl 2-amino-4-fluoro-5-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical parameter of catalyst loading. As a key intermediate in the development of fluorinated pharmaceutical compounds, achieving a robust and efficient synthesis is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and optimize your reaction outcomes.

The Synthetic Challenge: A Balancing Act

The synthesis of Methyl 2-amino-4-fluoro-5-methylbenzoate, typically achieved via a palladium-catalyzed Buchwald-Hartwig amination, is a powerful transformation for forming the crucial C-N bond.[2][3] However, the success of this reaction is highly dependent on a delicate interplay of various parameters, with catalyst loading being a primary determinant of yield, purity, and cost-effectiveness. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive catalyst can result in increased costs and potential side reactions.[4] This guide will provide the foundational knowledge to intelligently modulate catalyst loading for this specific transformation.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is stalled and not proceeding to completion, even after an extended reaction time. What are the likely causes related to the catalyst?

A1: A stalled reaction is a common issue that can often be traced back to the catalyst's activity or stability. Here’s a systematic approach to troubleshooting:

-

Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active catalyst to turn over the bulk of your starting material. While typical loadings for Buchwald-Hartwig reactions are in the 1-2 mol% range, challenging substrates may require a higher initial loading.[2]

-

Catalyst Deactivation: The active Pd(0) species is susceptible to deactivation through several pathways:

-

Oxidation: Exposure to air can oxidize the active Pd(0) to the less active Pd(II) state. Ensure your reaction is set up under a robust inert atmosphere (e.g., argon or nitrogen).

-

Ligand Degradation: The phosphine ligands that are crucial for the catalyst's function can degrade at elevated temperatures.

-

Inhibition by Starting Materials or Byproducts: Amines themselves can sometimes act as inhibitory ligands for the palladium center, especially at high concentrations.[5]

-

-

Poor Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions. The use of air-stable, well-defined palladacycle pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can provide more consistent generation of the active catalyst.[6]

Q2: I'm observing significant byproduct formation, particularly what appears to be a diarylamine. How can I suppress this?

A2: The formation of a diarylamine (from the reaction of your product with another molecule of the aryl halide) is a common side reaction in aminations with primary amines.

-

High Catalyst Loading: While counterintuitive, an excessively high catalyst loading can sometimes accelerate the rate of the second amination, leading to more diarylamine.

-

Reaction Temperature: Elevated temperatures can also favor the formation of this byproduct.

-

Stoichiometry: Ensure you are not using a significant excess of the aryl halide.

Consider reducing the catalyst loading and reaction temperature as a first step.

Q3: My reaction yield is inconsistent between batches, even when I follow the same procedure. What could be the source of this variability?